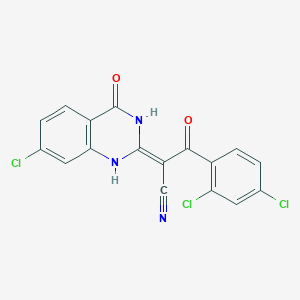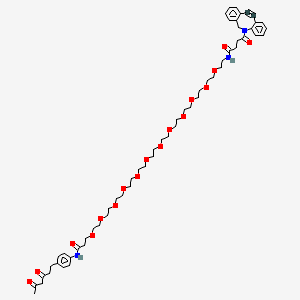
Diketone-PEG12-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diketone-PEG12-DBCO is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the formation of PROTAC molecules, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C₅₈H₈₁N₃O₁₇, and it has a molecular weight of 1092.27 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Diketone-PEG12-DBCO is synthesized through a series of chemical reactions involving the incorporation of a diketone group and a dibenzocyclooctyne (DBCO) group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
Formation of the Diketone Group: The diketone group is introduced through a reaction between a suitable diketone precursor and the PEG chain.
Incorporation of the DBCO Group: The DBCO group is attached to the PEG chain through a copper-free click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between the DBCO group and an azide-functionalized molecule
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity, typically achieving a purity of 98% or higher. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
Diketone-PEG12-DBCO undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily reacts with azide-bearing biomolecules through SPAAC, forming stable triazole linkages
Substitution Reactions: The diketone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions
Azide-functionalized Molecules: Used in SPAAC reactions with the DBCO group.
Nucleophiles: Used in substitution reactions with the diketone group.
Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to ensure high yield and selectivity
Major Products
科学的研究の応用
Diketone-PEG12-DBCO has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in bioorthogonal click chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects
Industry: Applied in the functionalization of surfaces and materials, improving solubility and biocompatibility
作用機序
Diketone-PEG12-DBCO exerts its effects through the following mechanisms:
PROTAC Formation: The compound acts as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. .
Click Chemistry: The DBCO group undergoes SPAAC with azide-functionalized molecules, enabling bioorthogonal conjugation without interfering with native biological functions
類似化合物との比較
Similar Compounds
DBCO-PEG Linkers: These compounds also contain a DBCO group and a PEG chain, used in bioorthogonal click chemistry and PROTAC synthesis.
Diketone-PEG Linkers: These compounds contain a diketone group and a PEG chain, used in various chemical reactions and functionalization processes.
Uniqueness
Diketone-PEG12-DBCO is unique due to its combination of a diketone group and a DBCO group within a single molecule. This dual functionality allows it to participate in both click chemistry reactions and nucleophilic substitution reactions, making it a versatile tool in chemical biology and materials science .
特性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H81N3O17/c1-48(62)46-54(63)17-12-49-10-15-53(16-11-49)60-57(65)20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-59-56(64)18-19-58(66)61-47-52-8-3-2-6-50(52)13-14-51-7-4-5-9-55(51)61/h2-11,15-16H,12,17-47H2,1H3,(H,59,64)(H,60,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYUYTQDCDUNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H81N3O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
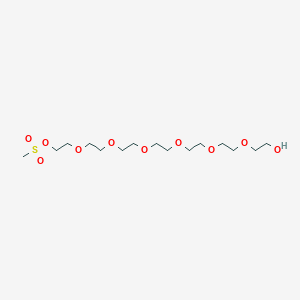
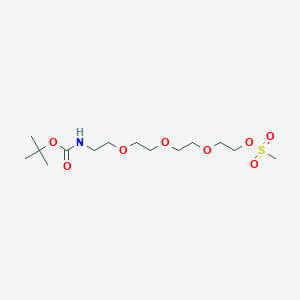
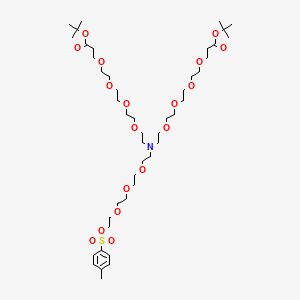
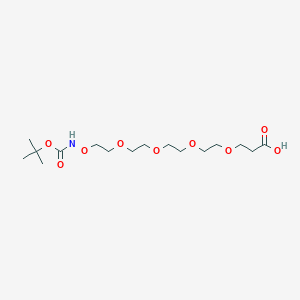
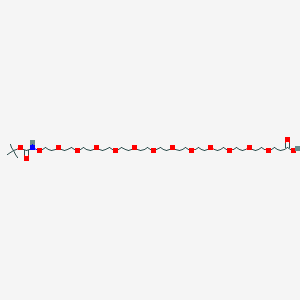
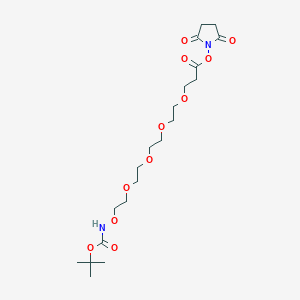
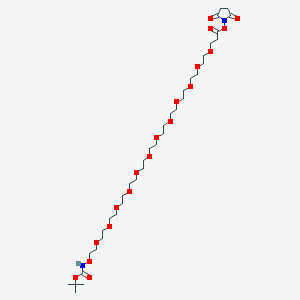
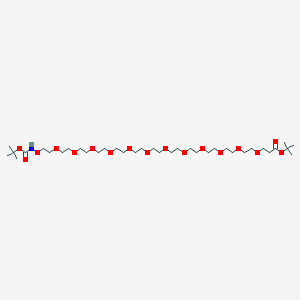
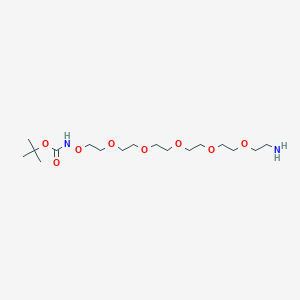
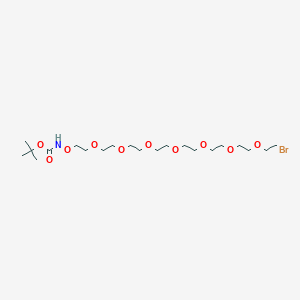
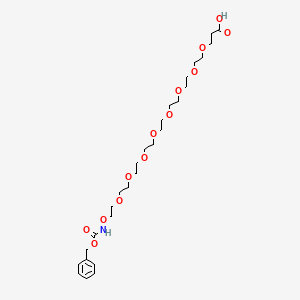
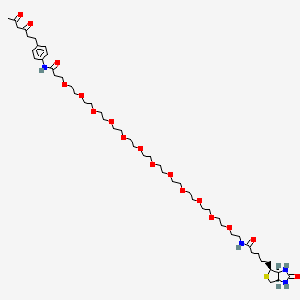
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)
